molecular formula C13H12N6O2 B3010725 1-methyl-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1226444-59-2

1-methyl-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B3010725
CAS No.: 1226444-59-2
M. Wt: 284.279
InChI Key: MBBNSZLCSGFHLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core linked to a carboxamide group and a 3-methyl-1,2,4-oxadiazole-substituted phenyl ring. Its molecular framework combines rigidity from the aromatic systems with hydrogen-bonding capabilities via the amide and oxadiazole moieties.

Properties

IUPAC Name

1-methyl-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O2/c1-8-14-13(21-17-8)9-3-5-10(6-4-9)15-12(20)11-7-19(2)18-16-11/h3-7H,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBNSZLCSGFHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CN(N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its biological properties, focusing on its anticancer effects, antimicrobial activity, and potential therapeutic applications.

Chemical Structure

The compound features a triazole ring and an oxadiazole moiety, which are known for their pharmacological significance. The structural formula can be summarized as follows:

C13H14N6O2\text{C}_{13}\text{H}_{14}\text{N}_{6}\text{O}_{2}

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. For instance:

  • Cell Line Studies : The compound demonstrated potent cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and others. IC50 values were reported in the low micromolar range (e.g., 0.65 µM for MCF-7) indicating strong efficacy compared to standard chemotherapeutics .
Cell LineIC50 (µM)Reference
MCF-70.65
HCT1160.43
HeLa2.41
  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and increases reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and cell death .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens:

  • Bacterial Inhibition : It has shown effectiveness against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) comparable to established antibiotics .
  • Fungal Activity : Preliminary tests indicate antifungal activity against common strains such as Candida albicans, suggesting potential for use in treating fungal infections .

Case Study 1: Breast Cancer Treatment

A study involving MCF-7 cells treated with the compound showed a reduction in cell viability by over 70% after 48 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells, correlating with elevated levels of p53 and cleaved caspase-3 .

Case Study 2: Antimicrobial Efficacy

In vitro assays demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for traditional antibiotics. This suggests its potential as a dual-action therapeutic agent in oncology and infectious diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Carboxamide Derivatives with Varied Substituents

a. N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
  • Structural Differences : Replaces the oxadiazole-phenyl group with a 4-methoxyphenyl and adds a cyclopropyl substituent.
  • Impact : The cyclopropyl group may enhance metabolic stability, while the methoxy group increases hydrophobicity compared to the oxadiazole system .
b. 1-(3,4-Dimethylphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
  • Structural Differences : Features dimethylphenyl and methylphenyl substituents instead of the oxadiazole-phenyl group.
c. 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
  • Structural Differences : Incorporates a benzoxazole ring and a hydroxyethyl group.
  • Impact : The hydroxyethyl group introduces hydrogen-bonding capacity, enhancing aqueous solubility (density: 1.51 g/cm³) compared to the target compound .

Oxadiazole-Containing Analogs

a. 5-methoxy-1-methyl-N-(1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine (134)
  • Structural Similarities : Shares the 3-methyl-1,2,4-oxadiazol-5-yl-phenyl motif but incorporates a benzoimidazole and piperidine ring.
  • Key Data : Melting point 109–111°C, purity 97% .
  • Comparison : The piperidine moiety may improve blood-brain barrier penetration, whereas the target compound’s triazole-carboxamide offers simpler synthetic accessibility .
b. 1-methyl-N-(1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine (135)
  • Structural Differences : Adds a trifluoromethyl group to the benzoimidazole core.
  • Key Data : Melting point 202–204°C, purity 99% .
  • Impact : The electron-withdrawing CF₃ group enhances metabolic stability and may influence target binding affinity .
c. 4-Cyano-3-fluoro-N-(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)benzamide
  • Structural Features: Combines oxadiazole-pyrazole with a cyano-fluorobenzamide group.
  • Key Data : HRMS (ESI) m/z 473.1180 (calcd), IR peaks at 1662 cm⁻¹ (amide C=O stretch) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.